An In-depth Technical Guide to 4-Ethyl-1-naphthoic acid (CAS: 91902-58-8)
An In-depth Technical Guide to 4-Ethyl-1-naphthoic acid (CAS: 91902-58-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-1-naphthoic acid, with the CAS number 91902-58-8, is a synthetic organic compound belonging to the class of naphthoic acids. Its structure, featuring a naphthalene core substituted with an ethyl group and a carboxylic acid moiety, makes it a subject of interest in medicinal chemistry and plant sciences. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 4-Ethyl-1-naphthoic acid, with a focus on its potential as an antimalarial agent and a plant growth regulator. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context based on related chemical structures.
Chemical and Physical Properties
The fundamental physicochemical properties of 4-Ethyl-1-naphthoic acid are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 91902-58-8 |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol [1][2] |
| IUPAC Name | 4-ethylnaphthalene-1-carboxylic acid |
| InChI | InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) |
| InChIKey | PLFCGQDMWZGHOQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C2=CC=CC=C12)C(=O)O |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 129-131 °C | --INVALID-LINK-- |
| Boiling Point | 379.3 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.185 g/cm³ | --INVALID-LINK-- |
| Flash Point | 173.2 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform and methanol | --INVALID-LINK-- |
| Appearance | Crystalline powder | --INVALID-LINK-- |
| Color | Light Beige | --INVALID-LINK-- |
Spectral Data
Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 201.09100 | 141.6 |
| [M+Na]⁺ | 223.07294 | 150.1 |
| [M-H]⁻ | 199.07644 | 145.2 |
| [M+NH₄]⁺ | 218.11754 | 161.5 |
| [M+K]⁺ | 239.04688 | 146.6 |
Data sourced from PubChemLite.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-Ethyl-1-naphthoic acid is not explicitly available. However, based on general methods for the synthesis of naphthoic acids, a plausible synthetic route is proposed below.
Proposed Synthetic Pathway
The synthesis of 4-Ethyl-1-naphthoic acid can be envisioned through a multi-step process starting from 1-ethylnaphthalene. This involves a bromination step followed by a Grignard reaction and subsequent carboxylation.
Plausible synthetic workflow for 4-Ethyl-1-naphthoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar naphthoic acids and should be optimized for specific laboratory conditions.
Step 1: Bromination of 1-Ethylnaphthalene
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-ethylnaphthalene (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
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Cool the mixture in an ice bath.
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Add a catalytic amount of iron(III) bromide (FeBr₃).
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Slowly add bromine (1 equivalent) dropwise from the dropping funnel with constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
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Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.
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Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure and purify the crude 1-bromo-4-ethylnaphthalene by vacuum distillation or column chromatography.
Step 2: Grignard Reaction and Carboxylation
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to initiate the reaction.
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Add a solution of 1-bromo-4-ethylnaphthalene (1 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
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Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution of the bromide at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture in an ice-salt bath and slowly add crushed dry ice (solid CO₂) in excess.
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Allow the mixture to warm to room temperature and stir for several hours.
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Quench the reaction by slowly adding a cold dilute solution of a strong acid (e.g., HCl or H₂SO₄).
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.
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Wash the aqueous layer with ether to remove any non-acidic impurities.
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Acidify the aqueous layer with a strong acid to precipitate the 4-Ethyl-1-naphthoic acid.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Ethyl-1-naphthoic acid.
Biological Activity
4-Ethyl-1-naphthoic acid has been noted for its potential applications in the development of antimalarial compounds and as a plant growth regulator.
Antimalarial Activity
Hypothetical Signaling Pathway for Antimalarial Action
The following diagram illustrates a plausible mechanism of action for a naphthoic acid derivative, assuming it acts similarly to other naphthalene-based antimalarials that interfere with the parasite's redox homeostasis.
Hypothetical antimalarial mechanism of a naphthoic acid derivative.
Experimental Protocol: In Vitro Antimalarial Assay (General)
A standard method to assess the in vitro antimalarial activity of a compound is the SYBR Green I-based fluorescence assay.
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Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.
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Drug Preparation: Prepare a stock solution of 4-Ethyl-1-naphthoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.
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Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to wells containing the different concentrations of the test compound. Include positive (e.g., chloroquine) and negative (solvent) controls.
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Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
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Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
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Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Plant Growth Regulating Activity
Naphthoic acid derivatives, particularly naphthaleneacetic acid (NAA), are well-known synthetic auxins. Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell elongation, root formation, and fruit development. It is plausible that 4-Ethyl-1-naphthoic acid exhibits auxin-like activity.
Hypothetical Signaling Pathway for Auxin-like Activity
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.
Hypothetical auxin signaling pathway for 4-Ethyl-1-naphthoic acid.
Experimental Protocol: Auxin Activity Assay (General - Root Elongation)
A common bioassay to determine auxin-like activity is the root elongation assay using a model plant like Arabidopsis thaliana.
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Plant Material: Sterilize and stratify seeds of wild-type Arabidopsis thaliana.
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Growth Medium: Prepare a standard plant growth medium (e.g., Murashige and Skoog) and supplement it with different concentrations of 4-Ethyl-1-naphthoic acid. Include a negative control (no added compound) and a positive control (e.g., indole-3-acetic acid or NAA).
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Plating: Sow the sterilized seeds on the prepared agar plates.
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Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.
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Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.
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Data Analysis: Compare the root lengths of seedlings grown on media with the test compound to the controls. Inhibition of primary root elongation at higher concentrations is a characteristic response to auxins.
Safety and Handling
Based on available GHS hazard information for similar compounds, 4-Ethyl-1-naphthoic acid should be handled with care. It is predicted to cause skin and eye irritation and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Ethyl-1-naphthoic acid is a naphthalene derivative with potential applications in drug discovery and agriculture. While detailed experimental data for this specific compound is sparse, its structural similarity to known antimalarial agents and synthetic auxins provides a strong rationale for further investigation. This technical guide has summarized the available physicochemical properties and proposed plausible synthetic routes and mechanisms of action. Further research is warranted to fully elucidate the spectroscopic characteristics, optimize its synthesis, and confirm its biological activities and mechanisms of action through rigorous experimental testing.
